Cas no 1820569-07-0 (D-Fmoc-Ornithine HCl)

D-Fmoc-Ornithine HCl Chemical and Physical Properties
Names and Identifiers
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- Fmoc-D-Orn-OH.HCl
- (2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid hydrochloride
- D-Fmoc-Ornithine HCl
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- MDL: MFCD28252211
- Inchi: 1S/C20H22N2O4.ClH/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24);1H/t18-;/m1./s1
- InChI Key: RGRQRWUUJPISQG-GMUIIQOCSA-N
- SMILES: C(C1C2=CC=CC=C2C2=CC=CC=C12)OC(=O)N[C@@H](C(=O)O)CCCN.Cl
D-Fmoc-Ornithine HCl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00I0SV-1g |
D-Fmoc-Ornithine HCl |
1820569-07-0 | 96% | 1g |
$294.00 | 2025-02-28 | |
eNovation Chemicals LLC | D638381-25g |
Fmoc-D-Orn-OH.HCl |
1820569-07-0 | 95% | 25g |
$480 | 2025-03-01 | |
eNovation Chemicals LLC | D638381-25g |
Fmoc-D-Orn-OH.HCl |
1820569-07-0 | 95% | 25g |
$480 | 2025-03-01 | |
A2B Chem LLC | AI40047-5g |
D-Fmoc-Ornithine HCl |
1820569-07-0 | 96% | 5g |
$967.00 | 2024-04-20 | |
A2B Chem LLC | AI40047-1g |
D-Fmoc-Ornithine HCl |
1820569-07-0 | 96% | 1g |
$282.00 | 2024-04-20 | |
eNovation Chemicals LLC | D638381-25g |
Fmoc-D-Orn-OH.HCl |
1820569-07-0 | 95% | 25g |
$480 | 2024-08-03 | |
eNovation Chemicals LLC | D638381-25g |
Fmoc-D-Orn-OH.HCl |
1820569-07-0 | 95% | 25g |
$480 | 2025-02-25 | |
1PlusChem | 1P00I0SV-5g |
D-Fmoc-Ornithine HCl |
1820569-07-0 | 96% | 5g |
$1024.00 | 2025-02-28 |
D-Fmoc-Ornithine HCl Related Literature
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Additional information on D-Fmoc-Ornithine HCl
D-Fmoc-Ornithine HCl: A Comprehensive Overview
D-Fmoc-Ornithine HCl, with the CAS number 1820569-07-0, is a significant compound in the field of peptide synthesis and biotechnology. This compound is a derivative of ornithine, a naturally occurring amino acid, which has been modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The hydrochloride (HCl) form ensures stability and solubility in various solvents, making it highly suitable for laboratory and industrial applications.
The structure of D-Fmoc-Ornithine HCl consists of an ornithine backbone with an Fmoc group attached to the amino terminus. Ornithine itself is a non-proteinogenic amino acid, playing a crucial role in the urea cycle and arginine metabolism. The introduction of the Fmoc group allows for precise control during peptide synthesis, enabling chemists to build complex polypeptides with high fidelity. This compound is widely used in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group that can be selectively removed under specific conditions.
Recent advancements in peptide chemistry have highlighted the importance of D-Fmoc-Ornithine HCl in the development of bioactive peptides and therapeutic agents. Researchers have explored its role in constructing cyclic peptides, which exhibit potent bioactivity against various pathogens. For instance, studies published in 2023 have demonstrated that peptides incorporating D-Fmoc-Ornithine exhibit enhanced stability and bioavailability when used as antimicrobial agents.
In addition to its role in peptide synthesis, D-Fmoc-Ornithine HCl has found applications in drug delivery systems. Its ability to form self-assembled structures has been leveraged to create nanoscale drug carriers that can deliver therapeutic molecules to specific targets within the body. This application is particularly promising for cancer therapy, where precise drug delivery can minimize side effects and improve treatment efficacy.
The synthesis of D-Fmoc-Ornithine HCl involves a multi-step process that begins with the isolation of ornithine from natural sources or through chemical synthesis. The Fmoc group is then introduced via a coupling reaction, followed by protonation to form the hydrochloride salt. This process ensures high purity and consistency, which are critical for downstream applications.
From an environmental standpoint, the production and use of D-Fmoc-Ornithine HCl are considered safe and sustainable. Its non-toxic nature and compatibility with eco-friendly solvents make it an ideal choice for green chemistry practices. Furthermore, its widespread adoption in academic research and industrial settings underscores its importance as a key reagent in modern peptide chemistry.
In conclusion, D-Fmoc-Ornithine HCl stands as a pivotal compound in the realm of peptide synthesis and biotechnology. Its unique properties, combined with cutting-edge research findings, position it as an essential tool for advancing medical therapies and drug delivery systems. As science continues to evolve, the applications of this compound are expected to expand further, contributing significantly to the field of biotechnology.
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